molecular formula C8H8F2O B3012564 (2,2-Difluoroethoxy)benzene CAS No. 1309602-18-3

(2,2-Difluoroethoxy)benzene

Cat. No.: B3012564
CAS No.: 1309602-18-3
M. Wt: 158.148
InChI Key: HOKWHGYUNYFNTP-UHFFFAOYSA-N
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Description

(2,2-Difluoroethoxy)benzene is an organic compound with the molecular formula C8H8F2O It consists of a benzene ring substituted with a 2,2-difluoroethoxy group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethoxy)benzene typically involves the reaction of benzene with 2,2-difluoroethanol in the presence of a suitable catalyst. One common method includes the use of a sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali. The reaction proceeds through the formation of an intermediate compound, which is then further reacted with benzene to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction Reactions: Reduction of this compound can lead to the formation of cyclohexane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include halogenated benzenes, nitrobenzenes, and other substituted derivatives.

    Oxidation Reactions: Products include phenols and quinones.

    Reduction Reactions: Products include cyclohexane derivatives and other reduced forms.

Scientific Research Applications

(2,2-Difluoroethoxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluoroethoxy)toluene: Similar structure but with a methyl group attached to the benzene ring.

    (2,2-Difluoroethoxy)anisole: Similar structure but with a methoxy group attached to the benzene ring.

    (2,2-Difluoroethoxy)phenol: Similar structure but with a hydroxyl group attached to the benzene ring.

Uniqueness

(2,2-Difluoroethoxy)benzene is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and stability, making it valuable in various chemical reactions and applications. The presence of fluorine atoms also contributes to its unique electronic properties, influencing its behavior in different chemical environments .

Properties

IUPAC Name

2,2-difluoroethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKWHGYUNYFNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309602-18-3
Record name (2,2-Difluoroethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under N2, 60% NaH (10.2 g, 254.27 mmol) and 40 mL DMF were added into a 500 mL reaction flask and cooled to 0° C. 2,2-difluoroethanol 12a (23 g, 280.3 mmol) was dissolved in 40 mL DMF and then dropwise added into the mixture within 4 hours at 0° C. The reaction mixture was then warmed to room temperature. After 30 minutes, a solution of bromobenzene (39.92 g, 254.25 mmol) in DMF (40 mL) and CuBr (0.35 g, 2.43 mmol) were added in turn before the reaction mixture was warmed and stirred for 16 hours at 160° C. Thereafter, the reaction mixture was cooled to room temperature and filtered. The filtrate was washed with n-hexane. 5% hydrochloric acid (160 mL) was added to the filtrate before the resulting residue was extracted with n-hexane (160 mL×3). The organic extract was washed with saturated sodium chloride solution (50 mL) and combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound 2,2-difluoroethoxybenzene 12c (32.97 g, yellow liquid), yield: 82.0%.
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
39.92 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
0.35 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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